1-(2-Chloro-4-methylphenyl)urea
Overview
Description
1-(2-Chloro-4-methylphenyl)urea is an organic compound with the molecular formula C8H9ClN2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-methylphenyl)urea can be synthesized through the reaction of 2-chloro-4-methylaniline with phosgene to form the corresponding isocyanate, which is then reacted with ammonia or an amine to yield the urea derivative . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards for its intended application .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states or reduced to amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted ureas with various functional groups replacing the chloro group.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-4-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and pesticides due to its ability to inhibit certain biological pathways in plants
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)urea involves its interaction with specific molecular targets. In the case of its use as a herbicide, it inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow and ultimately leading to the death of the plant . In pharmaceutical applications, the compound may interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(3-Chloro-4-methylphenyl)urea
- 1-(2-Chloro-4-fluorophenyl)urea
- 1-(3-Chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea
Comparison: 1-(2-Chloro-4-methylphenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications. For instance, the presence of a fluorine atom in 1-(2-Chloro-4-fluorophenyl)urea can enhance its binding affinity to certain targets, while the additional phenylbutan-2-yl group in 1-(3-Chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea may affect its solubility and pharmacokinetic properties .
Properties
IUPAC Name |
(2-chloro-4-methylphenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZGJDUQVBEPBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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